molecular formula C13H19NO B8743414 3-Methyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)isoxazole CAS No. 39190-09-5

3-Methyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)isoxazole

Cat. No. B8743414
CAS RN: 39190-09-5
M. Wt: 205.30 g/mol
InChI Key: UEBXVANRKDLJNF-UHFFFAOYSA-N
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Patent
US03931323

Procedure details

54 g of 4-[2,6,6-trimethyl-cyclohex-2-en-1-yl]-3,4-epoxy-2-butanone-oxime, which can be prepared as indicated above, in 500 ml of benzene were refluxed in the presence of 2 g of p-toluenesulphonic acid for about 4 hours. The water formed in the course of the reaction was removed as it formed by azeotropic distillation.
Name
4-[2,6,6-trimethyl-cyclohex-2-en-1-yl]-3,4-epoxy-2-butanone-oxime
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]([CH:10]2[O:16][CH:11]2[C:12](=[N:14]O)[CH3:13])[C:4]([CH3:9])([CH3:8])[CH2:5][CH2:6][CH:7]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.O>C1C=CC=CC=1>[CH3:13][C:12]1[CH:11]=[C:10]([CH:3]2[C:4]([CH3:8])([CH3:9])[CH2:5][CH2:6][CH:7]=[C:2]2[CH3:1])[O:16][N:14]=1

Inputs

Step One
Name
4-[2,6,6-trimethyl-cyclohex-2-en-1-yl]-3,4-epoxy-2-butanone-oxime
Quantity
54 g
Type
reactant
Smiles
CC=1C(C(CCC1)(C)C)C1C(C(C)=NO)O1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed as it
CUSTOM
Type
CUSTOM
Details
formed by azeotropic distillation

Outcomes

Product
Name
Type
Smiles
CC1=NOC(=C1)C1C(=CCCC1(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.